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Compound of Interest

Compound Name: N-Caffeoyldopamine

Cat. No.: B7945767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Caffeoyldopamine (NCD), a naturally occurring phenolic compound found in various plants,

has garnered significant interest in the scientific community for its diverse pharmacological

activities, including antioxidant, anti-inflammatory, and neuroprotective properties. A thorough

understanding of its chemical structure and purity is paramount for accurate biological

evaluation and potential therapeutic development. This technical guide provides an in-depth

overview of the spectroscopic techniques used to characterize N-Caffeoyldopamine, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-

Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete

structural elucidation of N-Caffeoyldopamine.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their

chemical environments, and their proximity to other protons. The expected chemical shifts for

the protons in N-Caffeoyldopamine are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Caffeoyldopamine
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Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-2 7.0 - 7.2 d

H-5 6.8 - 7.0 d

H-6 6.7 - 6.9 dd

H-7 (vinylic) 7.4 - 7.6 d

H-8 (vinylic) 6.2 - 6.4 d

H-2' 6.6 - 6.8 d

H-5' 6.7 - 6.9 d

H-6' 6.5 - 6.7 dd

-CH₂- (ethylene bridge) 3.4 - 3.6 t

-CH₂- (ethylene bridge) 2.7 - 2.9 t

-NH- (amide) 8.0 - 8.5 t

-OH (phenolic) 8.5 - 9.5 s (broad)

Note: Predicted chemical shifts are based on typical values for similar functional groups and

may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the different carbon environments in the

molecule. The expected chemical shifts for the carbons in N-Caffeoyldopamine are presented

in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Caffeoyldopamine
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 126 - 128

C-2 115 - 117

C-3 144 - 146

C-4 145 - 147

C-5 114 - 116

C-6 121 - 123

C-7 (vinylic) 140 - 142

C-8 (vinylic) 118 - 120

C-9 (C=O) 166 - 168

C-1' 130 - 132

C-2' 116 - 118

C-3' 143 - 145

C-4' 144 - 146

C-5' 115 - 117

C-6' 120 - 122

-CH₂- (ethylene bridge) 41 - 43

-CH₂- (ethylene bridge) 35 - 37

Note: Predicted chemical shifts are based on typical values for similar functional groups and

may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For N-Caffeoyldopamine, high-resolution mass spectrometry (HRMS) is employed

to confirm its molecular formula.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b7945767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7945767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Mass Spectrometry Data for N-Caffeoyldopamine

Parameter Value Source

Molecular Formula C₁₇H₁₇NO₅ -

Molecular Weight 315.32 g/mol [1]

Exact Mass 315.1107 Da [1]

Monoisotopic Mass 315.11067264 Da [1]

Predicted [M+H]⁺ 316.1180 -

Predicted [M-H]⁻ 314.1034 -

Fragmentation Pattern
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural

information. The predicted fragmentation of N-Caffeoyldopamine would likely involve cleavage

of the amide bond and fragmentation of the catechol and caffeoyl moieties. A key fragment

would be the tropylium ion derived from the dopamine moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 4: Predicted FTIR Absorption Bands for N-Caffeoyldopamine
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3500-3200 (broad) O-H (phenolic) Stretching

3350-3250 N-H (amide) Stretching

3100-3000 C-H (aromatic, vinylic) Stretching

2950-2850 C-H (aliphatic) Stretching

1660-1640 C=O (amide I) Stretching

1600-1580 C=C (aromatic) Stretching

1550-1520 N-H (amide II) Bending

1280-1200 C-O (phenolic) Stretching

Note: These are predicted absorption ranges and can be influenced by hydrogen bonding and

the physical state of the sample.

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of N-Caffeoyldopamine in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is

critical as labile protons (-OH, -NH) may exchange with deuterium.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.
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Use the residual solvent peak as an internal reference.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay

of 2-5 seconds.

Use the solvent carbon signals as an internal reference.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

peak integration.

Mass Spectrometry Protocol (LC-MS/MS)
Sample Preparation: Prepare a dilute solution of N-Caffeoyldopamine (e.g., 1-10 µg/mL) in

a suitable solvent system for liquid chromatography (e.g., methanol/water with 0.1% formic

acid).

Liquid Chromatography (LC):

Use a C18 reversed-phase column.

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and

acetonitrile or methanol with 0.1% formic acid (B).

Mass Spectrometry (MS):

Utilize an electrospray ionization (ESI) source in both positive and negative ion modes.

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the

[M+H]⁺ or [M-H]⁻ ion as the precursor.
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Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and

identify the fragmentation patterns.

FTIR Spectroscopy Protocol (ATR-FTIR)
Sample Preparation: Place a small amount of the solid N-Caffeoyldopamine sample directly

onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR

accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final infrared spectrum. Analyze the spectrum to identify the

characteristic absorption bands of the functional groups.

Visualization of the Spectroscopic Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of a compound like N-Caffeoyldopamine.
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Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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